molecular formula C13H11ClFNO2 B13932492 2-Chloro-4-fluoro-3-((4-methoxybenzyl)oxy)pyridine

2-Chloro-4-fluoro-3-((4-methoxybenzyl)oxy)pyridine

Cat. No.: B13932492
M. Wt: 267.68 g/mol
InChI Key: CRJHUESQUYTYJU-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-[(4-methoxyphenyl)methoxy]pyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-3-[(4-methoxyphenyl)methoxy]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-[(4-methoxyphenyl)methoxy]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-[(4-methoxyphenyl)methoxy]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may bind to a particular enzyme or receptor, inhibiting its activity and leading to a therapeutic effect . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-3-[(4-methoxyphenyl)methoxy]pyridine is unique due to its specific combination of chlorine, fluorine, and methoxyphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H11ClFNO2

Molecular Weight

267.68 g/mol

IUPAC Name

2-chloro-4-fluoro-3-[(4-methoxyphenyl)methoxy]pyridine

InChI

InChI=1S/C13H11ClFNO2/c1-17-10-4-2-9(3-5-10)8-18-12-11(15)6-7-16-13(12)14/h2-7H,8H2,1H3

InChI Key

CRJHUESQUYTYJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CN=C2Cl)F

Origin of Product

United States

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